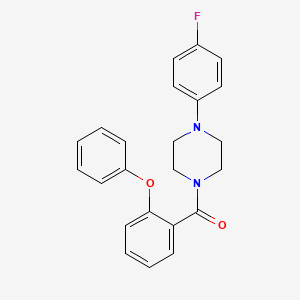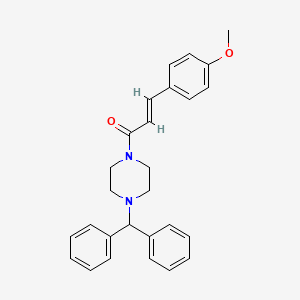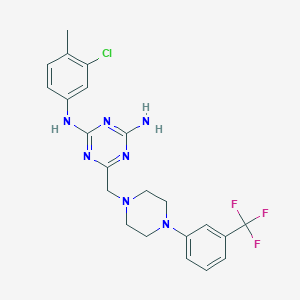![molecular formula C11H14N4O2S B14961416 Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as ethyl, methyl, and methylsulfanyl groups.
Méthodes De Préparation
The synthesis of ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-1,2,4-triazole with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylate group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication, leading to cell death . In anticancer applications, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the ethyl carboxylate group, which may affect its solubility and reactivity.
5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Contains a carboxamide group instead of a carboxylate, which may influence its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14N4O2S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
ethyl 5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H14N4O2S/c1-5-17-9(16)8-6(2)12-10-13-11(18-4)14-15(10)7(8)3/h5H2,1-4H3 |
Clé InChI |
CIAHUEBLVDLVSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one](/img/structure/B14961336.png)
![9-(4-methoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961341.png)
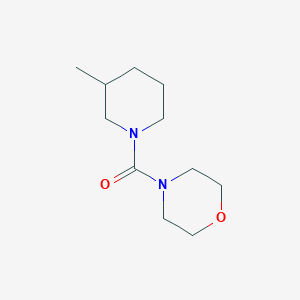
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14961355.png)
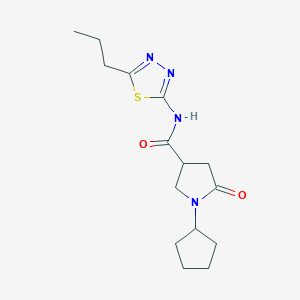
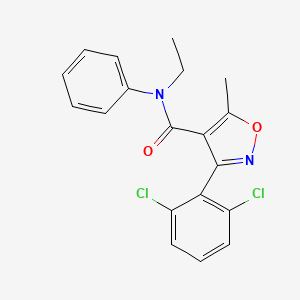
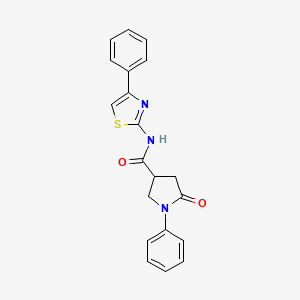

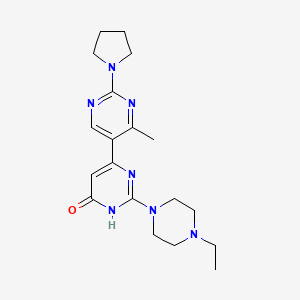
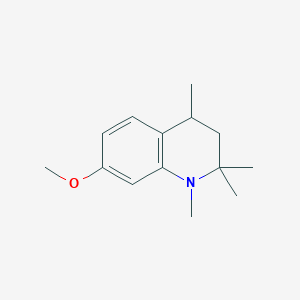
![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)
